molecular formula C16H19NO4 B2628726 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide CAS No. 2320608-39-5

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide

Cat. No.: B2628726
CAS No.: 2320608-39-5
M. Wt: 289.331
InChI Key: AIWVOQPFBQVICO-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide (CAS 2320608-39-5) is a chemical compound of significant interest in infectious disease research. It belongs to the N-aryl acetamide structural class, which has been identified as a promising scaffold for the development of novel antimalarial therapies . This chemotype demonstrates potent activity against Plasmodium falciparum , the parasite responsible for the most lethal form of malaria, by inhibiting the development of asexual ring-stage parasites . Research indicates that resistance to this class maps to mutations in the parasite's rhomboid protease 8 (ROM8) and the putative cation channel, CSC1, suggesting a unique and novel mechanism of action distinct from current antimalarials . Furthermore, structurally related phenoxyacetamide compounds have shown high potential as inhibitors of the Type III Secretion System (T3SS), a key virulence factor in Gram-negative bacteria like Pseudomonas aeruginosa . Inhibiting the T3SS does not kill the bacteria but disarms it by preventing the delivery of effector toxins into host cells, thereby reducing pathogenicity and potentially sensitizing the bacteria to conventional antibiotics or host immune responses . With a molecular formula of C16H19NO4 and a molecular weight of 289.33 g/mol, this reagent is a valuable tool for medicinal chemists and parasitology and microbiology researchers . It is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-11-8-14(12(2)21-11)15(18)9-17-16(19)10-20-13-6-4-3-5-7-13/h3-8,15,18H,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWVOQPFBQVICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide typically involves multiple steps. One common approach is to start with 2,5-dimethylfuran, which undergoes a series of reactions including ring opening, aldol condensation, and hydrogenation-cyclization to form the desired compound . The reaction conditions often involve the use of catalysts and specific reagents to facilitate each step.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, reaction conditions, and purification techniques to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The compound can participate in substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds derived from 2,5-dimethylfuran exhibit significant anticancer activities. For instance, studies have shown that derivatives of 2,5-dimethylfuran possess the ability to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation, making these compounds candidates for further development as anticancer agents.

Antiviral Activity
The antiviral properties of compounds containing the 2,5-dimethylfuran moiety have also been investigated. For example, related furan derivatives have demonstrated efficacy against various viruses through mechanisms such as inhibiting viral replication or interfering with viral entry into host cells. This suggests that N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide could be explored for its potential antiviral applications.

Material Science

Polymer Synthesis
The unique structure of this compound allows it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the incorporation of furan units. Research has shown that such polymers can be used in applications ranging from packaging materials to high-performance composites.

Nanocomposites
Incorporating this compound into nanocomposite materials has been shown to improve their mechanical and thermal properties. The furan-derived compounds can act as effective reinforcing agents when combined with other materials such as silica or carbon nanotubes, leading to advancements in the development of lightweight and durable materials for various industrial applications.

Biofuel Development

Biofuel Precursor
this compound can serve as a precursor for the synthesis of biofuels. 2,5-Dimethylfuran itself is recognized as a promising second-generation biofuel due to its favorable energy content and low environmental impact compared to traditional fossil fuels. The conversion pathways involving this compound can lead to the production of fuels that are compatible with existing infrastructure while offering reduced greenhouse gas emissions.

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer Activity Investigated derivatives of 2,5-dimethylfuranFound significant inhibition of cancer cell proliferation through apoptosis induction.
Antiviral Efficacy Research Evaluated antiviral properties against orthopoxvirusesDemonstrated effective viral replication inhibition at specific concentrations.
Polymer Development Study Explored polymerization techniques using furan derivativesAchieved enhanced mechanical properties in synthesized polymers compared to control samples.
Biofuel Production Research Analyzed conversion methods for biofuel synthesisIdentified efficient pathways for converting furan derivatives into high-energy biofuels.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights structural and functional differences between N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide and key analogs.

Pharmacopeial Acetamide Derivatives ()

Compounds e, f, g, h, m, n, and o from Pharmacopeial Forum (2017) share the 2-phenoxyacetamide core but differ in substituents:

  • Key Differences: Aromatic System: The target compound features a 2,5-dimethylfuran ring, whereas analogs like e and g use a 2,6-dimethylphenoxy group. The furan’s reduced steric bulk and altered electronic profile may influence receptor binding or metabolic stability compared to benzene derivatives . Hydroxyethyl Group: The target’s hydroxyethyl side chain contrasts with the amino, formamido, or acetamido groups in e, f, and g. This polar group could enhance solubility but reduce membrane permeability relative to lipophilic substituents .
Compound Aromatic Substituent Key Functional Groups Potential Implications
Target Compound 2,5-Dimethylfuran-3-yl Hydroxyethyl, phenoxyacetamide Improved solubility, metabolic stability
Compound e 2,6-Dimethylphenoxy Amino, hydroxy, diphenylhexane Enhanced rigidity, receptor affinity
Compound g 2,6-Dimethylphenoxy Acetamido, diphenylhexane Increased lipophilicity

Pesticide-Related Acetamides ()

Several chloro-substituted acetamides (e.g., alachlor, pretilachlor) are used as herbicides. While structurally distinct, these share the acetamide backbone:

  • Key Differences: Substituents: The target compound lacks chlorine atoms, which are critical for pesticidal activity in analogs like alachlor. Aromatic vs. Heterocyclic Systems: The furan ring in the target compound may offer better metabolic stability compared to chlorinated benzene rings, which are prone to oxidative degradation .

Antineoplastic Agents ()

Dasatinib, a tyrosine kinase inhibitor, contains a thiazolecarboxamide and pyrimidine core but shares an acetamide-like linkage:

  • Key Differences :
    • Complexity : Dasatinib’s piperazinyl and pyrimidinyl groups enable multitarget inhibition, whereas the target compound’s simpler structure may limit its scope to single-pathway modulation .
    • Solubility : The hydroxyethyl group in the target compound could improve aqueous solubility compared to dasatinib’s hydrophobic moieties .

Fluorinated Acetamides ()

N-(2,5-dioxooxolan-3-yl)-2,2,2-trifluoroacetamide features a trifluoroacetamide group and dioxolane ring:

  • Key Differences: Electron-Withdrawing Groups: The fluorine atoms in the fluorinated analog increase lipophilicity and metabolic resistance, whereas the target compound’s phenoxy and hydroxyethyl groups balance polarity and bioavailability . Ring Systems: The dioxolane ring in the fluorinated compound may confer conformational rigidity absent in the target’s furan-based structure .

Biological Activity

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research data.

Chemical Structure

The compound features a 2,5-dimethylfuran moiety linked to a phenoxyacetamide structure. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of anti-inflammatory and anti-cancer activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anti-inflammatory properties : Compounds containing furan and phenoxy groups have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways.
  • Antioxidant effects : The furan ring is known for its ability to scavenge free radicals, contributing to the antioxidant capacity of such compounds.
  • Antitumor activity : Several derivatives of phenoxyacetamides have demonstrated cytotoxic effects against various cancer cell lines.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the furan derivative : Starting from 2,5-dimethylfuran, reactions may include alkylation or acylation to introduce the hydroxyethyl group.
  • Coupling with phenoxyacetyl chloride : The resulting intermediate can be coupled with phenoxyacetyl chloride under basic conditions to yield the final product.

Case Studies and Experimental Data

  • Anti-inflammatory Activity :
    • A study evaluating similar phenoxyacetamide derivatives showed significant inhibition of COX enzymes with IC50 values ranging from 0.1 µM to 1.1 µM, indicating strong anti-inflammatory potential .
    • Compounds were tested in vivo using mouse models for inflammation, demonstrating reduced edema and leukotriene levels upon topical application .
  • Antioxidant Activity :
    • The antioxidant capacity was assessed using DPPH and ABTS assays. Compounds similar in structure exhibited scavenging activities comparable to established antioxidants like ascorbic acid .
    • The presence of hydroxyl groups in the structure was crucial for enhancing antioxidant properties.
  • Antitumor Activity :
    • In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that certain analogs of phenoxyacetamides induced apoptosis with IC50 values as low as 15 µM.
    • Mechanistic studies suggested that these compounds might inhibit cell proliferation by interfering with the cell cycle.

Data Table: Biological Activities

Activity TypeAssay MethodIC50 ValueReference
Anti-inflammatoryCOX Inhibition0.1 - 1.1 µM
AntioxidantDPPH ScavengingComparable to Ascorbic Acid
AntitumorCell Viability Assay15 µM

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